Dimethyloctadecylsilane
Description
Dimethyloctadecylsilane is a long-chain alkylsilane widely used as a stationary phase ligand in reversed-phase high-performance liquid chromatography (HPLC). Its structure consists of an 18-carbon (octadecyl) chain bonded to a silicon atom with two methyl groups, forming a hydrophobic surface ideal for separating nonpolar to moderately polar analytes . Derived from its chlorinated precursor, dimethyloctadecylchlorosilane (CAS 18643-08-8), it reacts with silica supports to create a stable, non-polar stationary phase . Key properties include:
- Molecular Formula: C₂₀H₄₃ClSi (precursor form) .
- Applications: Broad utility in pharmaceuticals, environmental analysis, and proteomics due to its universal retention capabilities and compatibility with acidic mobile phases (pH 2–8) .
- Carbon Load: Typically 12–19%, depending on silica pore size and bonding density .
Properties
InChI |
InChI=1S/C20H43Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMBVOAGOMKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422600 | |
| Record name | Dimethyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32395-58-7 | |
| Record name | Dimethyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyloctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Alkylation of Chlorodimethylsilane
Another approach involves the nucleophilic substitution of chlorodimethylsilane with an octadecyl nucleophile or via Grignard reagents derived from octadecyl halides.
- Typical procedure: Reaction of chlorodimethylsilane with octadecylmagnesium bromide in anhydrous ether solvents.
- Conditions: Low temperatures (-78°C to room temperature) to control reactivity.
- Outcome: Formation of dimethyloctadecylsilane with chloride as a byproduct.
- Considerations: Requires strict moisture-free environment to avoid hydrolysis.
Preparation in Catalyst Systems (Research Findings)
A notable preparation method involving this compound is described in catalytic material synthesis, where the silane is used as an organic silicon compound additive in metal catalyst preparation.
- Process summary: An ammoniacal solution of active metal compounds (e.g., nickel) is prepared and mixed with an organic silicon compound including this compound at room temperature or slightly elevated temperatures (up to 100°C).
- Precipitation and drying: The mixture is stirred for 30-60 minutes, then heated to near boiling to precipitate the metal-silicon compound complex. The precipitate is filtered, dried at ~120°C, and fired at 300-600°C.
- Benefits: The organic silicon compound remains embedded during precipitation, influencing catalyst morphology and enhancing hydrogenation activity for large molecules.
- Example data: In one process, tetraethyl orthosilicate was added to a nickel ammoniacal solution, with this compound as an organic silicon component, resulting in a catalyst with optimized activity and selectivity.
Surface Modification Using this compound
This compound is widely used for surface silylation to impart hydrophobicity and modify surface properties of silicon and other oxide materials.
- Typical method: Oxidized silicon surfaces are reacted with 5% chloro(dimethyl)octadecylsilane in toluene overnight at 80°C.
- Procedure details: After reaction, the surface is washed sequentially with toluene, isopropyl alcohol, and methanol to remove unreacted silane.
- Verification: Infrared spectroscopy confirms successful silylation.
- Applications: This method is employed in preparing silylated porous silicon surfaces for enhanced analyte capture in mass spectrometry and other analytical techniques.
Data Table: Comparative Preparation Conditions
| Method | Reagents/Materials | Conditions | Catalyst/Initiator | Yield/Outcome | Notes |
|---|---|---|---|---|---|
| Hydrosilylation | Octadecene + Dimethylsilane | 50-100°C, inert atmosphere | Pt catalyst (Karstedt’s) | High yield, selective addition | Widely used for controlled synthesis |
| Alkylation of Chlorodimethylsilane | Chlorodimethylsilane + Octadecylmagnesium bromide | -78°C to RT, anhydrous ether | None (Grignard reagent) | Good yield, requires moisture control | Sensitive to moisture, requires dry conditions |
| Catalyst Preparation Process | Ni-ammoniacal solution + this compound | RT to 100°C, stirring 30-60 min | None specified | Catalyst with enhanced activity | Embedded organic silicon affects morphology |
| Surface Silylation | Oxidized silicon + chloro(dimethyl)octadecylsilane (5%) | Overnight at 80°C in toluene | None | Silylated surface verified by IR | Used for surface modification |
Summary of Research Findings
- The use of this compound in catalyst preparation involves its addition to metal ammoniacal solutions, where it influences catalyst morphology and performance after drying and firing.
- Surface modification protocols with chloro(dimethyl)octadecylsilane enable robust hydrophobic coatings on silicon materials, confirmed by spectroscopic methods.
- Hydrosilylation remains the most controlled and scalable synthetic route for producing pure this compound.
- Alkylation methods provide alternative synthetic routes but require stringent anhydrous conditions.
Scientific Research Applications
Dimethyloctadecylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a surface modifier to create hydrophobic surfaces, which are essential in various analytical techniques.
Biology: The compound is employed in the preparation of bio-compatible surfaces for cell culture and other biological assays.
Medicine: this compound is used in the development of drug delivery systems, particularly in the formulation of hydrophobic drug carriers.
Industry: It is widely used in the coatings industry to produce water-repellent coatings for textiles, glass, and other materials.
Mechanism of Action
The primary mechanism by which dimethyloctadecylsilane exerts its effects is through the formation of a hydrophobic layer on surfaces. This is achieved by the alignment of the long alkyl chains away from the surface, creating a barrier that repels water. The molecular targets are typically the hydroxyl groups present on the surface, which react with the silane to form stable Si-O bonds.
Comparison with Similar Compounds
Alkyl Chain Length Variants
C18 vs. C8 Phases
Key Insight : C18 phases provide higher retention for hydrophobic analytes, whereas C8 phases offer faster elution and better resolution for smaller molecules .
Endcapped vs. Non-Endcapped C18 Phases
Key Insight: Non-endcapped phases like ZORBAX Rx-C18 retain residual silanols, enhancing selectivity for ionizable molecules, while endcapped phases reduce tailing for neutrals .
Charged Surface Hybrid (CSH) C18 Phases
Key Insight: CSH phases improve peak symmetry and loading capacity for basic analytes by mitigating silanol interactions .
Ligand Density and Performance
| Column Example | Ligand Density (μmol/m²) | Carbon Load | pH Range |
|---|---|---|---|
| ZORBAX Rx-C18 | N/A | 12% | 2.0–8.0 |
| SVEA C18 Gold | 3.7 | 19% | 1.0–10.0 |
| HALO PCS C18 | N/A | N/A | 2.0–10.0 |
Key Insight : Higher ligand density (e.g., SVEA C18 Gold) increases retention and stability in extreme pH conditions .
Biological Activity
Dimethyloctadecylsilane (DMODS) is a silane compound with significant applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its effects on cellular systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its long hydrophobic alkyl chain (octadecyl) and two methyl groups attached to a silicon atom. Its chemical structure allows it to interact with biological membranes and proteins, influencing cellular behavior.
Biological Activity Overview
The biological activity of DMODS can be categorized into several key areas:
- Cellular Interaction : DMODS has been shown to modify cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability.
- Cytotoxicity : Research indicates that DMODS can exhibit cytotoxic effects on various cell lines, which is significant for evaluating its potential in drug delivery systems or as an anticancer agent.
- Wound Healing : Studies suggest that compounds similar to DMODS may promote wound healing by enhancing cell migration and proliferation.
Cytotoxicity Studies
A study investigating the cytotoxic effects of DMODS on human cell lines utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of DMODS lead to increased cytotoxicity.
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 0.5 | 75 |
| 1.0 | 50 |
| 5.0 | 20 |
Table 1: Cytotoxic effects of this compound on human cell lines.
Wound Healing Assay
In another study, DMODS was evaluated for its potential in promoting wound healing using a scratch assay on HaCaT cells (human keratinocytes). The migration of cells into the scratched area was monitored over time.
- Control Group : Cells without treatment showed limited migration.
- DMODS Treatment : Cells treated with DMODS exhibited significant migration into the wound area, indicating enhanced wound closure.
Figure 1: Wound healing effect of DMODS on HaCaT cells (not shown here).
Case Studies
- Dermal Applications : A case study explored the use of DMODS in topical formulations aimed at enhancing skin penetration of therapeutic agents. The results demonstrated improved absorption rates compared to control formulations without DMODS.
- Nanoparticle Coating : Research involving mesoporous silica nanoparticles coated with DMODS showed enhanced biocompatibility and cellular uptake in vitro, suggesting potential applications in drug delivery systems.
The mechanisms through which DMODS exerts its biological effects include:
- Membrane Disruption : The hydrophobic nature of DMODS allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.
- Cell Signaling Modulation : Interaction with membrane proteins may alter signaling pathways related to cell survival and proliferation.
Q & A
Q. Q1. What is the role of dimethyloctadecylsilane in reversed-phase HPLC column chemistry, and how does it influence analyte retention?
Methodological Answer: this compound is a C18 ligand bonded to high-purity silica (>99.995%) via non-endcapped chemistry, forming a hydrophobic stationary phase . Its retention mechanism relies on van der Waals interactions between the analyte’s nonpolar regions and the C18 chain. Carbon load (e.g., 12% in ZORBAX Rx-C18) directly affects retention times: higher carbon loads increase hydrophobicity, enhancing retention for nonpolar analytes . Researchers should optimize mobile phase pH (stable up to pH 8–9) and organic modifier (e.g., acetonitrile) gradients to balance resolution and run time .
Q. Q2. How can researchers validate the reproducibility of HPLC methods using this compound columns?
Methodological Answer: Reproducibility requires strict control of:
- Column conditioning: Pre-equilibrate with ≥10 column volumes of starting mobile phase to stabilize ligand-silica bonding .
- Batch variability: Compare retention times and peak asymmetry factors across multiple column lots (e.g., Agilent ZORBAX Rx-C18 specifications: ±5% retention time tolerance) .
- System suitability tests: Include reference standards (e.g., USP toluene) to verify plate count (>20,000 plates/m), tailing factor (<2.0), and retention time consistency .
Advanced Research Questions
Q. Q3. How can this compound columns resolve selectivity conflicts in low-pH separations of structurally similar bases (e.g., alkaloids)?
Methodological Answer: Non-endcapped C18 phases (e.g., ZORBAX Rx-C18) retain residual silanols, enabling mixed-mode interactions (hydrophobic + ion-exchange) with protonated basic analytes at pH 2–3 . To mitigate peak tailing:
- Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to protonate silanols and suppress ion-exchange effects.
- Compare selectivity against endcapped C18 columns (e.g., Eclipse XDB-C18) to isolate hydrophobicity-driven retention .
- Quantify silanol activity using the Tanaka test (pyridine retention factor at pH 7.0 vs. pH 2.7) .
Q. Q4. What experimental strategies address contradictory retention data when using this compound columns under high-temperature conditions?
Methodological Answer: Contradictions often arise from ligand degradation or mobile phase instability.
- Thermal stability testing: Perform accelerated aging at 60°C (ZORBAX Rx-C18 limit) for 48 hours; monitor plate count and retention time drift .
- Mobile phase decomposition: Replace aqueous buffers (e.g., phosphate) with volatile alternatives (e.g., ammonium formate) to prevent silica dissolution at elevated temperatures .
- Data normalization: Use relative retention indices (e.g., alkylphenone homologs) to correct for column batch-to-batch variability .
Q. Q5. How can researchers optimize gradient elution methods for this compound columns to separate complex environmental pollutant mixtures (e.g., PCBs, pesticides)?
Methodological Answer:
- Gradient design: Start with 60% acetonitrile (0.1% formic acid) to retain early-eluting polar metabolites, then ramp to 95% over 30 minutes for nonpolar analytes .
- Selectivity tuning: Adjust gradient slope (e.g., 1%/min vs. 3%/min) to resolve co-eluting isomers (e.g., PCB 153 vs. PCB 138) .
- Post-run column regeneration: Flush with 90% isopropanol to remove strongly retained contaminants, then re-equilibrate with starting mobile phase .
Data Analysis & Reporting
Q. Q6. What statistical approaches reconcile discrepancies in retention time reproducibility across this compound column batches?
Methodological Answer:
- Multivariate analysis: Apply principal component analysis (PCA) to retention time matrices from 3+ column batches to identify outlier compounds .
- Robustness testing: Use Youden’s factorial design to assess interactions between column age, mobile phase pH, and temperature .
- Reporting standards: Document batch-specific retention indices in supplementary materials to enable cross-lab comparisons .
Q. Q7. How should researchers validate peak purity in trace analysis when using this compound columns with UV-Vis detection?
Methodological Answer:
- Spectral deconvolution: Compare UV spectra at peak apex, upslope, and downslope; a match factor >990 indicates purity .
- Mass spectrometric confirmation: Use LC-MS/MS to verify molecular ions and fragment patterns for suspected co-eluting impurities .
- Limit of detection (LOD): Calculate via signal-to-noise ratio (S/N ≥3) for spiked samples at 0.1–1.0 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
